molecular formula C4H6BNO2 B11924586 (E)-(3-Cyanoprop-1-en-1-yl)boronic acid CAS No. 195379-24-9

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid

Cat. No.: B11924586
CAS No.: 195379-24-9
M. Wt: 110.91 g/mol
InChI Key: CCGDXRIQNUFRPQ-HNQUOIGGSA-N
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Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by a carbon-boron bond, have become indispensable tools in modern organic synthesis. nih.govnbinno.com Their versatility stems from their stability, relatively low toxicity, and broad reactivity, particularly in metal-catalyzed cross-coupling reactions. nih.govnbinno.com The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, prominently features boronic acids for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nbinno.com Beyond this, boronic acids participate in a range of other transformations, including Chan-Lam-Evans coupling for carbon-heteroatom bond formation, and can act as catalysts themselves. nih.govrsc.org Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnbinno.com

Overview of (E)-Configured Alkenylboronic Acid Derivatives in Synthesis

Within the larger family of boronic acids, alkenylboronic acids, which contain a carbon-carbon double bond adjacent to the boronic acid group, are of particular importance. The stereochemistry of the double bond is crucial, and the (E)-configuration (trans) is often desired for specific synthetic outcomes. These (E)-alkenylboronic acids are valuable building blocks for the stereoselective synthesis of substituted alkenes, which are common motifs in natural products and biologically active molecules. scispace.com

The synthesis of (E)-alkenylboronates is most commonly achieved through the hydroboration of alkynes. scispace.com This method generally provides good to excellent stereoselectivity for the (E)-isomer. organic-chemistry.org These derivatives are highly reactive substrates in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the alkenyl group into a variety of organic frameworks. scispace.com The reactivity and stability of alkenylboronic acids can be fine-tuned by the choice of the boronic acid protecting group, with pinacol (B44631) esters being widely used. scispace.com

Research Context of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid

This compound is a bifunctional molecule, possessing both a reactive boronic acid moiety and a cyano group. The (E)-configuration of the double bond provides a defined spatial arrangement of these functional groups. The electron-withdrawing nature of the cyano group can influence the electronic properties of the molecule, potentially affecting the reactivity of the boronic acid and the double bond. vulcanchem.com

This particular compound can be viewed as a derivative of other well-studied alkenylboronic acids, such as (E)-(3-chloroprop-1-en-1-yl)boronic acid and (E)-(3-oxoprop-1-en-1-yl)boronic acid. clearsynth.comnih.gov The presence of the cyano group offers opportunities for further chemical transformations, making it a potentially valuable intermediate for the synthesis of more complex nitrogen-containing compounds. Research into this and similar compounds is driven by the continuous need for novel building blocks that allow for the efficient and selective construction of diverse molecular architectures. core.ac.uk

Chemical and Physical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC4H6BNO298.91
(E)-(3-Chloroprop-1-en-1-yl)boronic acid491879-29-9 clearsynth.comC3H6BClO2 clearsynth.com120.34 clearsynth.com
(E)-(3-Oxoprop-1-en-1-yl)boronic acid535967-09-0 nih.govC3H5BO3 nih.gov99.88 chemscene.com
trans-1-Propen-1-ylboronic acid7547-97-9 sigmaaldrich.comC3H7BO2 sigmaaldrich.com85.90 sigmaaldrich.com
trans-3-Phenyl-1-propen-1-ylboronic acid129423-29-6 sigmaaldrich.comC9H11BO2 sigmaaldrich.com161.99 sigmaaldrich.com

Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not widely available, predictions can be made based on related structures. vulcanchem.com For instance, the pinacol ester of a similar compound, (E)-2-(3-phenylprop-1-en-1-yl)boronic acid pinacol ester, shows characteristic signals in its ¹H and ¹³C NMR spectra that confirm the (E)-configuration of the double bond. nih.gov

Predicted Spectroscopic Features for this compound: vulcanchem.com

¹H NMR: Signals corresponding to the vinyl protons would be expected, with a large coupling constant characteristic of a trans-alkene.

¹³C NMR: Resonances for the two olefinic carbons and the nitrile carbon would be present.

IR Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretch would be observed around 2200 cm⁻¹. vulcanchem.com

Properties

CAS No.

195379-24-9

Molecular Formula

C4H6BNO2

Molecular Weight

110.91 g/mol

IUPAC Name

[(E)-3-cyanoprop-1-enyl]boronic acid

InChI

InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+

InChI Key

CCGDXRIQNUFRPQ-HNQUOIGGSA-N

Isomeric SMILES

B(/C=C/CC#N)(O)O

Canonical SMILES

B(C=CCC#N)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of E 3 Cyanoprop 1 En 1 Yl Boronic Acid in Organic Transformations

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, with its vinylboronic acid structure, is a prime candidate for such transformations, offering a pathway to introduce a cyanopropenyl group into a variety of organic scaffolds.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are instrumental in the construction of complex molecules from simpler starting materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a versatile and widely used method for the formation of carbon-carbon bonds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product.

The reactivity of alkenylboronic acids in Suzuki-Miyaura coupling is well-established, and it is anticipated that this compound would participate in these reactions. The electron-withdrawing nature of the cyano group may influence the transmetalation step. Below is a representative table of conditions often employed for Suzuki-Miyaura couplings involving similar alkenylboronic acids.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene (B28343)/H₂O80-100
PdCl₂(dppf)dppfCs₂CO₃Dioxane90-110
Pd(OAc)₂SPhosK₃PO₄Toluene100

This table represents typical conditions and may need optimization for the specific substrate.

The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organohalide. Although this compound is not directly used in a traditional Stille coupling, it could be conceptually linked through the synthesis of a corresponding organostannane. The reactivity of vinylstannanes in Stille couplings is well-documented.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Stille coupling, this compound is not a direct participant. However, the cyanopropenyl moiety could be introduced into a molecule that subsequently undergoes a Sonogashira reaction.

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. While primarily used for C-N and C-O bond formation, variations for C-C bond formation exist. There is a lack of specific data on the use of this compound in Chan-Lam type C-C couplings. The general principle involves the formation of a copper-acetylide or a related species that can react with the boronic acid.

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling of a thioester with a boronic acid, which is co-catalyzed by a copper(I) salt. This reaction is particularly useful for the synthesis of ketones. In the context of this compound, it could be coupled with a thioester to produce a cyanopropenylated ketone. The general mechanism is believed to involve the oxidative addition of the thioester to the palladium catalyst, followed by transmetalation with the boronic acid.

A general representation of the Liebeskind-Srogl coupling is shown below:

CatalystCo-catalystLigandSolventTemperature (°C)
Pd(0)Cu(I) saltPhosphine (B1218219)THFRoom Temp to 50

This table outlines typical components for a Liebeskind-Srogl coupling reaction.

Further research is required to fully elucidate the specific reactivity and mechanistic pathways of this compound in these and other organic transformations. The presence of the cyano group offers a handle for further functionalization, making this compound a potentially valuable building block in synthetic chemistry.

Conjugate Additions

The conjugate or Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene (Michael acceptor). While boronic acids themselves are not typically nucleophilic enough to participate directly, their corresponding organoborates, formed by the addition of a Lewis base, are potent carbon nucleophiles.

In the context of this compound, the molecule can theoretically act as either the Michael acceptor or, after activation, the nucleophilic partner. The electron-withdrawing cyano group enhances the electrophilicity of the β-carbon of the vinyl group, making it susceptible to attack by nucleophiles. However, a more common and synthetically powerful transformation involves the 1,4-addition of boronic acids to other Michael acceptors. This process is often catalyzed by transition metals, such as rhodium or palladium, which facilitate the transmetalation and addition steps. organic-chemistry.org For instance, rhodium-catalyzed systems are highly effective for the conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones, esters, and amides. organic-chemistry.org Under metal-free conditions, the addition of a base can generate a tetracoordinate "ate" complex of the boronic acid, which is sufficiently nucleophilic to add to highly reactive acceptors. nih.gov

The reaction of this compound as the nucleophile would proceed by its addition to an activated alkene, transferring the (E)-3-cyanoprop-1-en-1-yl group. The presence of functional groups such as aldehydes on the boronic acid is well-tolerated in these reactions. scispace.com

Table 1: Representative Examples of Conjugate Additions using Boronic Acids

Catalyst/Conditions Michael Acceptor Boronic Acid Product Type
Rh(acac)(C₂H₄)₂ / BINAP Cyclic Enone Arylboronic Acid β-Aryl Ketone
Pd(II) / Bipyridine α,β-Unsaturated Ester Arylboronic Acid β-Aryl Ester
Cu(II) Acetate (B1210297) Vinylidenebisphosphonate Arylboronic Acid β-Aryl gem-Bisphosphonate

This table presents generalized examples of conjugate additions to illustrate the scope of the reaction.

Electrophilic Allyl Shifts

Allylic rearrangements are a characteristic feature of allylboron compounds. These transformations, known as 1,3-borotropic shifts, involve the migration of the boron group from one end of an allylic system to the other. bris.ac.uk This process is typically reversible and proceeds through a six-membered transition state, leading to an equilibrium mixture of isomers. bris.ac.ukresearchgate.net

It is crucial to distinguish that this compound is a vinylboronic acid, not an allylboronic acid. In vinylboronic acids, the boron atom is directly attached to a double bond carbon, whereas in allylboronic acids, it is attached to an sp³-hybridized carbon adjacent to a double bond. Therefore, this compound does not undergo the classic 1,3-borotropic allyl shift.

However, the concept of boron migration is relevant in the broader context of organoboron chemistry. For instance, theoretical studies on related systems have explored the thermodynamics of such shifts. researchgate.net Were this compound to be isomerized or transformed into an allylic borane (B79455), the electronic influence of the cyano group would play a significant role in the equilibrium of any subsequent borotropic shift by destabilizing any transition state that places positive charge density nearby.

Allylboration and Propargylation Reactions

Allylboration is a powerful and widely used reaction in organic synthesis for the stereoselective formation of homoallylic alcohols from aldehydes and ketones. researchgate.netresearchgate.net The reaction proceeds through a highly organized, six-membered cyclic transition state (Zimmerman-Traxler model), which accounts for the high degree of stereocontrol observed. bris.ac.uk Similarly, propargylation reactions involve the addition of an allenylboron or propargylboron species to an electrophile.

As a vinylboronic acid, this compound does not function as the allylating or propargylating agent in these transformations. The reagent in an allylboration must possess an allylboron moiety, which is structurally distinct from the vinylboron system present in the title compound. researchgate.net While allylboronic acids are thermally stable and effective reagents, often forming trimeric boroxines upon dehydration, their reactivity is fundamentally tied to the B-C-C=C structure. researchgate.net

Table 2: General Scheme for the Allylboration of Aldehydes

Boron Reagent Electrophile Product Key Feature
Allylboronic acid pinacol (B44631) ester Aldehyde Homoallylic alcohol Forms C-C bond and creates a new stereocenter
Crotylboronic acid pinacol ester (E-isomer) Aldehyde anti-Homoallylic alcohol Diastereoselective
Crotylboronic acid pinacol ester (Z-isomer) Aldehyde syn-Homoallylic alcohol Diastereoselective

This table illustrates the general principle of allylboration reactions, which are not characteristic of this compound due to its vinylboronic acid structure.

Radical Pathways Involving Boronic Acids

In addition to their well-known ionic reactivity, boronic acids have emerged as versatile precursors for radical generation, particularly within the last two decades. maastrichtuniversity.nl This mode of activation has unlocked novel synthetic pathways, often under mild, photoredox-catalyzed conditions.

Boronic Acids as Radical Precursors

The generation of radicals from boronic acids hinges on increasing the electron density at the boron center. Boronic acids possess a vacant p-orbital, making them Lewis acidic. maastrichtuniversity.nl They readily react with Lewis bases (e.g., hydroxides, alkoxides) to form a tetracoordinate borate (B1201080) complex. This "ate" complex is significantly more electron-rich than the parent trigonal boronic acid and has a much lower oxidation potential. This enhanced electron density makes the borate complex susceptible to oxidation, leading to the formation of a radical species. maastrichtuniversity.nlnih.gov For this compound, treatment with a base would form the corresponding [(E)-(3-Cyanoprop-1-en-1-yl)borate] complex, priming it for radical generation.

Photoredox Catalyzed Reactions with Boron Compounds

Visible-light photoredox catalysis provides a mild and efficient method for initiating single-electron transfer (SET) processes. beilstein-journals.org In this context, borate complexes serve as excellent radical precursors. The general mechanism involves the excitation of a photocatalyst (often an iridium or ruthenium complex, or an organic dye) by visible light. maastrichtuniversity.nlrsc.org The excited-state photocatalyst is a potent oxidant and can accept an electron from the electron-rich borate complex. rsc.org

This single-electron oxidation of the borate generates a transient, highly unstable boron-centered radical, which rapidly undergoes fragmentation (C-B bond cleavage) to yield a carbon-centered radical and the stable boronic acid by-product. The resulting (E)-3-cyanoprop-1-en-1-yl radical can then be trapped by a suitable radical acceptor to forge a new chemical bond. This strategy has been widely applied to C-C and C-heteroatom bond formations.

Table 3: General Scheme for Photoredox Catalysis with Boronic Acids

Photocatalyst Boronic Acid Derivative Radical Acceptor Reaction Type
[Ir(ppy)₂(dtbbpy)]PF₆ Arylboronic Acid Activated Alkene Radical Addition
Acridinium Salt Alkylboronic Ester Aryl Halide Cross-Coupling

This table provides representative examples of photoredox-catalyzed reactions utilizing boronic acid derivatives as radical precursors.

Single-Electron Oxidation Activation

The key step in the radical pathway is the single-electron oxidation (SEO) of the borate complex. rsc.orgnih.gov This activation mode transforms the stable, closed-shell borate into a highly reactive open-shell radical. The feasibility of this process is directly related to the oxidation potential of the borate complex. The formation of the "ate" complex is critical as it significantly lowers the energy barrier for this oxidation.

Upon single-electron oxidation of the [(E)-(3-Cyanoprop-1-en-1-yl)borate] complex, the (E)-3-cyanoprop-1-en-1-yl radical is generated. The fate of this radical is dictated by the reaction conditions and the other species present. It can add to double bonds, couple with other radicals, or participate in atom transfer reactions. The electron-withdrawing cyano group would influence the radical's polarity, making it somewhat electrophilic in nature, which in turn affects its reactivity profile in subsequent steps. This activation method avoids the use of harsh reagents and high temperatures, aligning with the principles of green chemistry. maastrichtuniversity.nl

Formation of Reversible Covalent Complexes

The reactivity of boronic acids is characterized by their ability to form reversible covalent bonds with a variety of functional groups. This property is central to their utility in diverse applications, from organic synthesis to chemical biology. The boron atom in boronic acids is electron-deficient and acts as a Lewis acid, readily interacting with Lewis bases. Among the most significant of these interactions is the formation of cyclic esters with diols, a process that is both dynamic and tunable.

Interactions with Diols

The interaction between boronic acids and diols to form cyclic boronate esters is a well-established and fundamental aspect of their chemistry. youtube.com This reversible covalent interaction underpins the use of boronic acids in sensors, self-healing materials, and drug delivery systems. The reaction proceeds through the condensation of the boronic acid's hydroxyl groups with two hydroxyl groups of a diol, typically in a 1,2- or 1,3-relationship, to form a five- or six-membered ring, respectively. youtube.com

The equilibrium of this esterification is highly dependent on the pH of the medium. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. While both forms can react with diols, the tetrahedral boronate generally forms more stable complexes. Consequently, conditions that favor the formation of the boronate ion, such as higher pH, tend to drive the equilibrium towards the boronate ester.

For This compound , while specific experimental data on its interactions with diols are not extensively available in the surveyed literature, its structural features provide a basis for predicting its reactivity. The presence of the cyano group, a potent electron-withdrawing group, is anticipated to significantly influence the Lewis acidity of the boron center. This electronic effect polarizes the propenyl system and enhances the electrophilicity of the boron atom.

An increase in Lewis acidity typically leads to a lower pKₐ value for the boronic acid. This would mean that this compound is expected to be a stronger acid than its alkyl- or unsubstituted vinyl counterparts. A lower pKₐ facilitates the formation of the reactive tetrahedral boronate intermediate at a lower pH, potentially broadening the effective pH range for diol binding.

The stability of the resulting cyclic boronate ester is quantified by an association constant (Keq). While specific Keq values for this compound are not documented, the following table provides illustrative data for phenylboronic acid with different diols to exemplify the range and factors affecting these interactions. The enhanced acidity of this compound would likely lead to higher association constants compared to phenylboronic acid under identical conditions.

Illustrative Binding Affinities of Phenylboronic Acid with Various Diols

Diol Association Constant (Keq) in M⁻¹
Glucose 1.8 x 10¹
Fructose 2.1 x 10²
Catechol 1.1 x 10³
Alizarin Red S 1.8 x 10⁵

Note: The data presented is for phenylboronic acid at pH 7.4 and serves as a general reference. The binding affinities for this compound may vary.

The kinetics of boronate ester formation and dissociation are typically fast, allowing for dynamic systems that can respond to changes in their environment, such as fluctuations in pH or the presence of competing diols. The study of these interactions often employs techniques like ¹¹B NMR spectroscopy, which can distinguish between the trigonal boronic acid and the tetrahedral boronate ester, as well as fluorescence spectroscopy, particularly with fluorescent diols where binding leads to a change in emission.

Applications of E 3 Cyanoprop 1 En 1 Yl Boronic Acid in Complex Molecule Synthesis

Role as a Building Block in Organic Synthesis

The primary role of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in organic synthesis is as a versatile building block, particularly in metal-catalyzed cross-coupling reactions. The vinylboronic acid component is an ideal participant in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon (C-C) bonds. organic-chemistry.orglibretexts.org

In a typical Suzuki-Miyaura reaction, the carbon-boron bond of the vinylboronic acid is coupled with an organohalide (or triflate) in the presence of a palladium catalyst and a base. libretexts.org This reaction allows for the stereospecific transfer of the cyanopropenyl group to various organic scaffolds, including aryl, heteroaryl, or other vinyl groups. The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

The presence of the cyano group significantly influences the electronic properties of the molecule. As a strong electron-withdrawing group, it polarizes the propenyl π-system, which can affect the rate and efficiency of the transmetalation step. vulcanchem.com This electronic feature allows for fine-tuning of reactivity compared to simple alkyl- or aryl-substituted vinylboronic acids. vulcanchem.com Vinylboronic acids are known to be susceptible to protodeboronation (loss of the boronic acid group), but their boronate ester derivatives, such as the pinacol (B44631) ester, often exhibit greater stability and are frequently used in these couplings. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 (Ar-X) Catalyst System Product Type
This compound Aryl Halide (e.g., Bromobenzene) Pd(PPh₃)₄, Na₂CO₃ Arylated cyanopropene
This compound Vinyl Halide (e.g., 1-Bromostyrene) Pd(OAc)₂, PCy₃ Conjugated diene
This compound Heteroaryl Halide (e.g., 2-Bromopyridine) Pd₂(dba)₃, SPhos Heteroaryl-substituted cyanopropene

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-building power. researchgate.netrug.nl Boronic acids are increasingly used as key components in such reactions. researchgate.net

This compound is a prime candidate for MCRs, most notably the Petasis borono-Mannich reaction. wikipedia.orgorganic-chemistry.org The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. organic-chemistry.org In this context, the vinyl group of this compound acts as the nucleophile, adding to an iminium ion formed in situ from the amine and carbonyl components. wikipedia.orgorganic-chemistry.org

This reaction is particularly powerful for generating functionalized amine derivatives. nih.gov For instance, reacting this compound with an amine and glyoxylic acid (an aldehyde-acid) can directly produce β,γ-unsaturated α-amino acids, which are valuable building blocks for peptides and other biologically active molecules. nih.gov The reaction tolerates a wide range of functional groups and is often performed under mild conditions, making it a highly practical synthetic tool. wikipedia.orgnih.gov While many MCRs have been developed with boronic acids, the compatibility of those with additional reactive groups like nitriles must be considered, as the boronic acid could potentially interact with other nucleophilic or electrophilic centers. researchgate.net

Synthesis of Chiral α-Amino Acid Derivatives

The synthesis of non-natural, chiral α-amino acids is a significant goal in medicinal chemistry and chemical biology. acs.orgnih.gov this compound can serve as a precursor for such molecules through several synthetic strategies.

One prominent method is the aforementioned Petasis reaction. nih.gov By using a chiral amine or a chiral auxiliary, the reaction can be guided to produce the desired amino acid derivative with high stereoselectivity. For example, the condensation of this compound with glyoxylic acid and a chiral amine like (S)-2-phenylglycinol can yield a single diastereomer of the resulting N-substituted, β,γ-unsaturated amino acid. wikipedia.org

Another potential pathway involves the enantioselective hydroboration of related enamide structures to generate chiral α-amino tertiary boronic esters. acs.orgnih.gov While this has been demonstrated on α-arylenamides, a similar strategy could theoretically be adapted. Furthermore, methods for the asymmetric synthesis of α-chiral allylboronic acids have been developed, which can then be used in various transformations. diva-portal.org The cyano group in the final product offers a versatile handle for further chemical modification, such as reduction to an amine or hydrolysis to a carboxylic acid, expanding the range of accessible amino acid derivatives.

Development of Advanced Materials and Polymers

Boronic acid-containing polymers have garnered significant attention for their use in advanced materials, particularly as stimuli-responsive systems and for biomedical applications. mdpi.comnih.gov The ability of boronic acids to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols is central to this functionality. rsc.org

This compound is an attractive monomer for creating such functional polymers due to its polymerizable vinyl group. Radical polymerization of vinyl boronate esters can produce polymers with pendant boronic acid groups. chemrxiv.orgchemrxiv.orgrsc.org These polymers can be cross-linked with diol-containing polymers (like polyvinyl alcohol) to form hydrogels that are sensitive to pH and the presence of sugars. mdpi.com At a pH above the pKa of the boronic acid, the boron center becomes tetrahedral and forms stable boronate esters, leading to gelation; at lower pH, the equilibrium shifts, and the gel can dissolve. nih.gov This reversible behavior is useful for applications like controlled drug delivery and sensing platforms. rsc.org

The resulting polymers would also possess pendant cyanopropyl groups, which enhance the material's polarity and can serve as sites for post-polymerization modification.

Table 2: Potential Polymer Systems and Applications

Polymer Type Key Functional Groups Potential Properties Applications
Homopolymer Vinyl, Boronic Acid, Cyano Diol-responsive, pH-sensitive Sugar sensors, Reversible adhesives
Copolymer with PVA Boronic Acid, Hydroxyl, Cyano pH- and glucose-responsive hydrogel Drug delivery systems, Tissue engineering scaffolds
Copolymer with Styrene Boronic Acid, Phenyl, Cyano Tunable thermal and mechanical properties Specialty plastics, Functional coatings

Functionalization of Complex Architectures

Beyond polymer synthesis, this compound can be used to modify and functionalize complex molecular architectures, such as nanoparticles, surfaces, and biomolecules. nih.govrsc.org This functionalization leverages the unique reactivity of its constituent groups.

The vinyl group is particularly suited for "click chemistry" reactions, such as the thiol-ene reaction. rsc.orgrsc.org Surfaces or nanoparticles that have been pre-functionalized with thiol groups can readily react with the alkene of this compound, often initiated by UV light, to create a stable thioether linkage. nih.govnih.gov This method allows for the dense and controlled grafting of boronic acid moieties onto various substrates, including magnetic nanoparticles and graphene oxide. researchgate.netrsc.orguky.edu

Once functionalized, these complex structures can be used for highly specific applications. For example, boronic acid-functionalized magnetic nanoparticles are widely used for the selective enrichment of glycoproteins from complex biological samples, as the boronic acid groups bind specifically to the cis-diol units found in the sugar chains of these proteins. rsc.orgacs.org This enables their separation and subsequent analysis, which is crucial in proteomics and disease biomarker discovery. uky.edu The presence of the cyano group could further modulate the surface properties, such as hydrophilicity and binding affinity. acs.orgnih.gov

Boronic Acid Catalysis: Principles and Potential for E 3 Cyanoprop 1 En 1 Yl Boronic Acid

Boronic Acids as Reaction Catalysts

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), are stable, organic-soluble Lewis acids with significant potential as catalysts for a wide array of chemical reactions. nih.govacs.org While widely recognized for their role as reagents in transition metal-catalyzed reactions like the Suzuki coupling, their application as catalysts in their own right is a field of growing importance. researchgate.netwikipedia.org The catalytic utility of boronic acids stems from the unique electronic properties of the boron atom. nih.gov With a vacant p-orbital, the sp²-hybridized boron center acts as a Lewis acid, allowing it to form reversible covalent bonds, particularly with oxygen- and nitrogen-containing functional groups. nih.govresearchgate.net

This ability to reversibly interact with functional groups like hydroxyls and amines is central to their catalytic function, enabling the transient activation of substrates without the need for stoichiometric activating agents that generate significant waste. scholaris.ca This characteristic aligns with the principles of green chemistry, as boronic acids are typically of low toxicity and their final degradation product is often the environmentally benign boric acid. nih.govacs.org The reactivity and catalytic efficacy of a boronic acid can be finely tuned by modifying its organic substituent (R group), which alters the Lewis acidity of the boron center. nih.gov This tunability allows for the development of specialized boronic acid catalysts for various organic transformations, including acylations, alkylations, condensations, and cycloadditions. nih.govacs.org

Catalytic Activation of Hydroxy and Carboxylic Acid Functional Groups

A key application of boronic acid catalysis is the direct activation of hydroxyl (–OH) groups found in alcohols and carboxylic acids. scholaris.caresearchgate.net These functional groups are ubiquitous in organic chemistry but often require harsh conditions or conversion to more reactive intermediates for subsequent reactions. Boronic acids offer a milder alternative by forming transient, activated intermediates. researchgate.netscholaris.ca The mode of activation is highly dependent on the substrate and the electronic properties of the boronic acid catalyst. researchgate.net This interaction can lead to two primary modes of activation: electrophilic and nucleophilic. researchgate.net

Electrophilic Activation Mechanisms

Electrophilic activation typically occurs when a boronic acid interacts with an alcohol or a carboxylic acid, enhancing the electrophilicity of the carbon atom attached to the hydroxyl group. researchgate.net This process is particularly effective with highly electron-deficient boronic acids, such as those bearing fluoro or other electron-withdrawing groups, which exhibit increased Lewis acidity. nih.govresearchgate.net

For carboxylic acids, the boronic acid catalyst reacts to form a mixed anhydride, specifically an (acyloxy)boronic acid intermediate. nih.govrsc.org This intermediate is significantly more reactive toward nucleophilic attack than the original carboxylic acid. nih.gov Theoretical studies have shown that the formation of this (acyloxy)boronic acid intermediate is a facile process under mild conditions. nih.govrsc.org

In the case of alcohols, especially π-activated ones like benzylic alcohols, electron-deficient boronic acids can polarize the C–O bond. scholaris.ca This polarization facilitates the departure of the hydroxyl group, leading to the formation of a carbocation intermediate that can then be trapped by a nucleophile. researchgate.netscholaris.caacs.org This Sₙ1-type mechanism allows for dehydrative carbon-carbon and carbon-oxygen bond formation. nih.govresearchgate.net

Nucleophilic Activation Mechanisms

Conversely, boronic acids can activate hydroxyl groups toward acting as nucleophiles. This mode of activation is most prominent in reactions involving diols, polyols, or carbohydrates. researchgate.net The boronic acid reacts with a 1,2- or 1,3-diol to form a cyclic boronate ester. researchgate.net In the presence of a Lewis base, this neutral complex can form an anionic, tetrahedral boronate complex. nih.gov The formation of this tetrahedral adduct increases the electron density on the oxygen atoms, thereby enhancing their nucleophilicity and facilitating subsequent reactions like regioselective acylation or alkylation. nih.govresearchgate.net

This mechanism is particularly valuable for selective functionalization in complex molecules like carbohydrates, where multiple hydroxyl groups are present. nih.gov The ability of boronic acids to selectively bind to and activate specific diol moieties provides a level of control that can be difficult to achieve with other methods. nih.govresearchgate.net

Applications in Amide Bond Formation

The formation of amide bonds is one of the most fundamental transformations in organic and medicinal chemistry. sigmaaldrich.comucl.ac.uk Traditionally, this requires the use of stoichiometric coupling reagents, which results in poor atom economy. sigmaaldrich.com Boronic acid-catalyzed direct amidation between carboxylic acids and amines presents a more sustainable alternative. rsc.orgsigmaaldrich.com

The catalytic cycle, as pioneered by Yamamoto and further developed by others, generally proceeds through the formation of an (acyloxy)boron intermediate. rsc.orgucl.ac.uk This activated species then reacts with an amine to form the amide bond and regenerate the boronic acid catalyst. ucl.ac.uk The removal of water, often accomplished with molecular sieves or azeotropic distillation, is crucial as the initial condensation is an equilibrium reaction. rsc.orgrsc.org The catalytic activity is highly influenced by the structure of the arylboronic acid. Electron-withdrawing groups on the aromatic ring were initially thought to be key for enhancing Lewis acidity. rsc.org However, subsequent research by Hall and others revealed that ortho-substituents, particularly iodine, dramatically increase catalytic activity, enabling reactions to proceed even at room temperature. ucl.ac.ukacs.org It is proposed that the ortho-iodo group acts as a hydrogen-bond acceptor, stabilizing the transition state. rsc.orgacs.org

CatalystKey FeatureReaction ConditionsReference
Arylboronic acids with electron-withdrawing groupsEnhanced Lewis acidityHigh temperature, water removal rsc.org
ortho-Iodophenylboronic acidHalogen-hydrogen bonding accelerates key stepRoom temperature, molecular sieves ucl.ac.ukacs.org
5-Methoxy-2-iodophenylboronic acid (MIBA)Optimized electronic properties for enhanced activityRoom temperature, shorter reaction times acs.org
N,N-diisopropylbenzylaminoboronic acidIntramolecular base assistanceVaries with aromatic substitution rsc.org
Fluorous sulfur-containing boronic acidRecyclable catalystNeat or green solvents, microwave irradiation scispace.com

Catalytic Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. While traditionally catalyzed by strong acids or bases, boronic acids and their derivatives have emerged as effective organocatalysts for this transformation, particularly for reactions involving pyruvic acids. nih.govacs.orgorganic-chemistry.org

In these reactions, the boronic or borinic acid catalyst is believed to form a bidentate complex with the pyruvic acid. nih.govacs.org This complexation facilitates the formation of a boron enolate, a key reactive intermediate in many aldol reactions. nih.gov The boron enolate then reacts with an aldehyde to form the aldol adduct. nih.gov Borinic acids have been found to be particularly effective catalysts, providing higher yields than boronic acids at low catalyst loadings. nih.govacs.org A significant advantage of this method is its efficacy in aqueous media, often proceeding efficiently in an aqueous suspension or "on water" at room temperature, which enhances its practicality and environmental friendliness. acs.org

Catalyst TypeSubstratesKey AdvantageReference
Arylboronic acidsPyruvic acids and aldehydesCatalytic activity in water nih.gov
Diphenylborinic acidPyruvic acids and aldehydesHigh catalytic activity at low loadings (0.5 mol%) in water acs.org
Aminoboronic acidsAldehydes and ketones (e.g., acetone)Dual activation mechanism (Lewis acid and base) nih.gov

Cooperative Catalysis Systems

Boronic acids can be effectively integrated into cooperative or dual-catalysis systems, where they work in concert with another catalyst to achieve transformations not possible with either catalyst alone. scholaris.canih.gov This approach leverages the unique ability of boronic acids to activate hydroxyl groups while another catalyst activates a different reaction partner. scholaris.ca

A prominent example is the combination of a boronic acid with a chiral secondary amine for the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. nih.gov In this system, the boronic acid activates the carboxylic acid by forming an acyloxyboron complex, while the chiral amine activates the ketone by forming a nucleophilic enamine intermediate. nih.gov

Computational and Spectroscopic Studies on Boronic Acid Derivatives

Theoretical Estimation of Lewis Acidity

Boronic acids are recognized as Lewis acids due to the electron-deficient sp²-hybridized boron atom, which possesses a vacant p-orbital. wiley-vch.devt.edu The Lewis acidity of these compounds can be significantly influenced by the substituents attached to the carbon framework.

In (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, the terminal cyano group (-CN) functions as a strong electron-withdrawing group. This effect polarizes the propenyl π-system and enhances the electrophilicity, and thus the Lewis acidity, at the boron center. vulcanchem.com Computational models suggest that this cyano substitution leads to a stabilization of the boronic acid through conjugation, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 0.8 eV when compared to alkyl-substituted analogs. vulcanchem.com

Mechanistic Insights from Computational Techniques

Computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving boronic acids. Density Functional Theory (DFT) and other quantum mechanical techniques allow researchers to map reaction profiles, characterize transition states, and understand the stability of intermediates. nih.govresearchgate.netbiorxiv.org

For this compound, computational analysis indicates that the cyano group's electron-withdrawing nature stabilizes the molecule via conjugation, which can influence its reactivity in processes like the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com

Broader applications of these techniques provide significant mechanistic insights:

Activation and Reactivity: Detailed computational studies on the fluoride (B91410) activation of boronic acids have provided in-depth understanding of novel mechanistic pathways. nih.gov These studies can elucidate the reactivity differences of various boronic acid complexes, such as ArB(OH)ₓFᵧ, and support experimental observations in multicomponent reactions. nih.gov

Intermediate Characterization: In the context of the Suzuki-Miyaura reaction, computational methods have been crucial in characterizing pre-transmetalation intermediates. For instance, studies have shown that a palladium complex and an arylboronic acid can form a 2:1 (Pd/B) complex, which then converts to a different complex before the key transmetalation step occurs. nih.gov

Binding Energy Prediction: Quantum mechanical techniques are used to predict binding free energies between boronic acid-based inhibitors and proteins. researchgate.netbiorxiv.org For example, DFT calculations using the B3LYP hybrid functional have been employed to analyze the binding affinity of novel boronic acid derivatives with target enzymes, providing values for geometric optimization and single point energy. researchgate.netbiorxiv.org

X-Ray Crystal Structure Analysis of Boronic Acid Derivatives

While the specific X-ray crystal structure for this compound is not described in the available literature, extensive crystallographic analysis of other boronic acid derivatives provides a clear picture of their expected solid-state structures. wiley-vch.devt.edu

A common and defining feature of arylboronic acids in the solid state is the formation of hydrogen-bonded dimers. wiley-vch.devt.edu In the crystal structure of phenylboronic acid, for example, two molecules are linked through a pair of O-H---O hydrogen bonds. These dimeric units are then further connected to other dimers to form an infinite layered network. wiley-vch.de This tendency to form dimers and extended hydrogen-bonded networks is a recurring motif in the crystallography of boronic acids. vt.eduwiley-vch.de

The geometry around the boron atom is typically trigonal planar, with the C-B-O₂ plane often being largely coplanar with the adjacent part of the organic scaffold, such as a benzene (B151609) ring, although significant twists can occur. wiley-vch.devt.edu Steric hindrance from nearby functional groups can force the boronic acid group to be nearly perpendicular to the plane of an attached ring. vt.eduwiley-vch.de

Structural data from various boronic acid derivatives have established typical bond lengths, which are summarized in the table below.

Bond TypeTypical Bond Length (Å)Compound Examples
C–B1.55–1.59Phenylboronic acid, p-Methoxyphenyl boronic acid
B–O (in Boronic Acids)1.35–1.38Phenylboronic acid
B–O (in Boronic Esters)1.31–1.35Trityloxymethyl pinacol (B44631) boronate esters

Data sourced from Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. wiley-vch.dewiley-vch.de

NMR Complexation Experiments for Reactive Species Identification

NMR spectroscopy is a powerful method for studying the structure and reactivity of boronic acids in solution, including the identification of transient species formed during complexation. rsc.orgnih.gov ¹¹B NMR is particularly useful for probing the environment of the boron atom. nih.gov

For this compound, computational models predict an ¹¹B NMR signal around δ 28–32 ppm, which is consistent with the expected trigonal planar geometry of the boronic acid. vulcanchem.com

Experimental NMR studies on related compounds provide further insights:

Equilibrium Monitoring: NMR is used to monitor the equilibrium between the trigonal boronic acid and the tetrahedral boronate species that forms upon interaction with Lewis bases like diols or hydroxyl anions. nih.govmdpi.com For instance, ¹¹B-NMR studies of borylated monosaccharides in solution show distinct signals for the trigonal planar boronic acid (at ~31.7 ppm) and the quaternised boronate ester species (at ~19.4 ppm), allowing for the characterization of these concurrent equilibria. mdpi.com

Reactive Intermediate Detection: Low-temperature NMR experiments have successfully identified and characterized reactive intermediates in catalytic cycles. The addition of an arylboronic acid to a dimeric palladium-hydroxo complex in THF at -55 °C resulted in the observation and characterization of specific pre-transmetalation palladium-boron complexes. nih.gov

Characterization of Derivatives: ¹H and ¹³C NMR are routinely used to characterize stable derivatives like (E)-alkenylboronic acid pinacol esters. The chemical shifts provide definitive structural information about the alkenyl chain and confirm the stereochemistry of the double bond.

Selected NMR Data for (E)-Alkenylboronic Acid Pinacol Esters in CDCl₃ nih.gov
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-2-(hept-1-en-1-yl)boronic acid pinacol ester6.63 (dt, J=18.0, 6.4 Hz, 1H), 5.41 (d, J=18.0 Hz, 1H), 2.13 (m, 2H), 0.88 (m, 3H)154.97, 118.51, 83.10, 35.93, 31.55, 28.04, 24.92, 22.66, 14.14
(E)-2-(3-phenylprop-1-en-1-yl)boronic acid pinacol ester7.28 (m, 2H), 7.23–7.09 (m, 3H), 6.77 (dt, J=17.8, 6.3 Hz, 1H), 5.46 (dt, J=17.8, 1.5 Hz, 1H), 3.49 (dd, J=6.3, 1.5 Hz, 2H)152.58, 139.20, 129.05, 128.56, 126.27, 119.90, 83.24, 42.41, 24.92
(E)-2-(3-methoxyprop-1-en-1-yl)boronic acid pinacol ester6.62 (dt, J=18.2, 4.8 Hz, 1H), 5.68 (dt, J=18.2, 1.8 Hz, 1H), 3.99 (dd, J=4.8, 1.8 Hz, 2H), 3.34 (s, 3H)149.17, 119.40, 83.38, 74.29, 58.42, 24.98

Future Research Directions and Emerging Methodologies

Expanding the Scope of Synthetic Applications

The synthetic utility of (E)-(3-cyanoprop-1-en-1-yl)boronic acid is centered on its participation in cross-coupling reactions, a cornerstone of modern organic chemistry. nih.govwiley.com The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, stands out as a primary application. nih.govorganic-chemistry.org In this reaction, the vinylboronic acid moiety of the compound reacts with various organic halides or triflates in the presence of a palladium catalyst to create more complex molecules. The electron-withdrawing nature of the cyano group can influence the reactivity of the C-B bond, potentially requiring tailored reaction conditions for optimal yields. vulcanchem.com

Future research will likely focus on expanding the range of coupling partners for this compound. This includes exploring its use with a broader array of aryl, heteroaryl, and vinyl halides, as well as pseudohalides like triflates. organic-chemistry.org Investigating its reactivity in other types of cross-coupling reactions, such as the Chan-Lam and Petasis reactions, could also open up new avenues for its application. nih.gov Furthermore, the development of three-component coupling reactions involving this boronic acid could provide a streamlined approach to complex molecular architectures. rsc.org

The following table summarizes potential synthetic transformations for this compound:

Reaction TypeCoupling PartnerPotential Product Class
Suzuki-Miyaura CouplingAryl Halides/TriflatesSubstituted Cinnamaldehydes
Suzuki-Miyaura CouplingVinyl Halides/TriflatesConjugated Dienes
Chan-Lam CouplingAmines, AlcoholsEnamines, Enol Ethers
Petasis ReactionAmines, AldehydesAllylic Amines

Development of Novel Catalytic Systems

The success of synthetic applications involving this compound is intrinsically linked to the efficiency of the catalytic systems employed. While palladium-based catalysts are the standard for Suzuki-Miyaura couplings, ongoing research aims to develop more active, stable, and versatile catalysts. nih.govorganic-chemistry.org For instance, the use of specialized phosphine (B1218219) ligands, such as SPhos, has been shown to be effective for coupling reactions involving alkylboron reagents. mdpi.com

Future work in this area will likely involve the design and synthesis of new ligands and pre-catalysts tailored for vinylboronic acids, particularly those with electron-withdrawing substituents like the cyano group. This could include the exploration of N-heterocyclic carbene (NHC) palladium complexes, which have demonstrated high activity in Suzuki-Miyaura reactions. Additionally, the development of catalysts based on more abundant and less expensive metals, such as copper or nickel, would be a significant advancement. mdpi.com The use of recyclable, heterogeneous photocatalysts also presents a promising avenue for more sustainable chemical synthesis. sci-hub.se

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) has become an indispensable tool in modern chemical and pharmaceutical research, enabling the rapid evaluation of large numbers of compounds. The integration of this compound into HTS workflows could significantly accelerate the discovery of new molecules with desirable properties. Its ability to participate in reliable cross-coupling reactions makes it an ideal candidate for the parallel synthesis of compound libraries.

Recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS), have enabled the high-throughput analysis of boronic acids and their reaction products with run times as short as one minute. researchgate.netrsc.org This allows for the rapid screening of reaction conditions and the identification of successful transformations. The development of DNA-compatible Suzuki-Miyaura coupling reactions further expands the potential for using boronic acids like this compound in the construction of vast DNA-encoded libraries for drug discovery. frontiersin.orgresearchgate.net

Green Chemistry Principles in Boronic Acid Synthesis and Application

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. researchgate.net The synthesis and application of this compound can benefit from the adoption of these principles.

One key area of focus is the development of greener synthetic routes to the boronic acid itself. This could involve the use of catalytic methods that minimize waste and avoid harsh reagents. researchgate.net In its application, particularly in cross-coupling reactions, the use of environmentally benign solvents like water or ethanol (B145695) is a significant step towards sustainability. nih.gov The development of catalytic systems that operate under milder conditions, such as room temperature, and the use of recyclable catalysts also contribute to a greener chemical process. sci-hub.sersc.org Multicomponent reactions, which combine several steps into a single operation, offer an atom-economical approach to building complex molecules from simple precursors, further aligning with the goals of green chemistry. nih.gov

Exploration of New Reactivity Modes

Beyond its established role in cross-coupling reactions, there is a growing interest in exploring new and unconventional reactivity modes for boronic acids. researchgate.net For this compound, this could involve leveraging the unique electronic properties conferred by the cyano group.

Recent research has shown that boronic acids can act as hydroxyl synthons in aryne-induced three-component coupling reactions upon activation with fluoride (B91410). rsc.org Investigating whether this compound can participate in similar transformations could lead to novel synthetic methodologies. The development of "click" reactions involving boronic acids, which are characterized by their high efficiency and selectivity, is another exciting area of exploration. rsc.org Furthermore, the use of microdroplet chemistry has been shown to accelerate reactions involving boronic acids, suggesting a potential avenue for rapid and catalyst-free synthesis. rsc.org The possibility of utilizing this compound in photoredox catalysis could also unlock new reaction pathways that are not accessible through traditional thermal methods.

Q & A

Q. What are the primary challenges in analyzing (E)-(3-Cyanoprop-1-en-1-yl)boronic acid using mass spectrometry, and how can they be mitigated?

Boronic acids often undergo dehydration or trimerization to form boroxines during mass spectrometry (MS) analysis, complicating data interpretation. To address this, derivatization with diols (e.g., pinacol) or sugars can stabilize the boronic acid as a cyclic ester, suppressing boroxine formation. Matrix-assisted laser desorption/ionization (MALDI-MS) with 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables efficient on-plate esterification, simplifying sequencing of boronic acid-containing peptides .

Q. How do non-specific secondary interactions affect boronic acid-based glycoprotein binding assays, and how can selectivity be improved?

Secondary interactions (e.g., electrostatic or hydrophobic forces) between boronic acids and non-glycosylated proteins can reduce assay specificity. Optimizing buffer conditions (e.g., using borate buffers at elevated pH) minimizes these interactions. Surface plasmon resonance (SPR) studies show that tuning pH and ionic strength enhances selectivity for glycoproteins by weakening non-diol-mediated binding .

Q. What synthetic strategies are employed to stabilize boronic acids during multi-step synthesis?

Boronic acids are often synthesized as protected derivatives (e.g., boronic esters) due to their sensitivity to moisture and propensity for side reactions. Pinacol esters are commonly used intermediates, as they are stable under standard reaction conditions and can be deprotected under mild acidic or oxidative conditions. This approach is critical for synthesizing boropeptides and complex drug candidates .

Advanced Research Questions

Q. How can the kinetic parameters of boronic acid-diol binding be experimentally determined, and what factors influence binding rates?

Stopped-flow fluorescence assays enable real-time measurement of binding kinetics. For example, the kon values for arylboronic acids binding to sugars (e.g., D-fructose > D-glucose) correlate with thermodynamic affinity and are influenced by steric and electronic effects. Adjusting pH near the boronic acid’s pKa enhances binding rates by promoting the reactive trigonal planar form .

Q. What structural features of boronic acids enhance their thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., cyano) exhibit higher thermal stability. Pyrene-1-boronic acid, for instance, remains stable up to 600°C due to extended π-conjugation and reduced susceptibility to oxidative degradation. Such insights guide the design of halogen-free flame retardants .

Q. How do boronic acids act as catalysts in organic transformations, and what mechanistic advantages do they offer?

Boronic acid catalysis (BAC) leverages reversible covalent bonding with hydroxyl groups to activate substrates. For example, in Friedel-Crafts alkylation, BAC stabilizes carbocation intermediates via boronate complexes, enabling reactions under mild, aqueous conditions. This strategy avoids stoichiometric activation reagents, improving atom economy .

Q. What design principles optimize boronic acid-based electrochemical sensors for glucose monitoring?

Integrating redox-active polymers (e.g., poly-nordihydroguaiaretic acid) with boronic acid receptors enhances sensor stability and reusability. The polymer acts as a molecular sieve, excluding interferents like plasma proteins. Competitive displacement assays using immobilized boronic acids enable continuous glucose monitoring via changes in electrochemical signals .

Q. How can boronic acid-containing compounds be engineered for selective cancer cell targeting?

Structural mimicry of endogenous ligands (e.g., combretastatin A-4) combined with boronic acid moieties enhances tubulin polymerization inhibition. For instance, replacing a hydroxyl group with boronic acid in cis-stilbene derivatives improves binding to β-tubulin, inducing apoptosis in glioblastoma cells at nanomolar concentrations. Structure-activity relationship (SAR) studies highlight the importance of boronic acid positioning for potency .

Methodological Considerations

  • Data Contradictions : While MALDI-MS with DHB simplifies peptide boronic acid analysis , conflicting reports note that unprotected boronic acids may still form boroxines under certain conditions. Derivatization remains critical for reliable results .
  • Experimental Design : For glycoprotein studies, combining SPR with computational docking (e.g., to predict diol-binding motifs) improves assay robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.